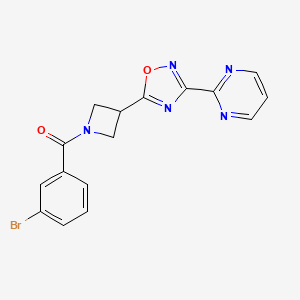

(3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

BenchChem offers high-quality (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O2/c17-12-4-1-3-10(7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-5-2-6-19-13/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUFHTLMIOULTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as is common with many small molecule drugs.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in a variety of biochemical processes.

Biological Activity

The compound (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a bromophenyl group, a pyrimidine ring, and an oxadiazole moiety. The synthesis of such compounds typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions. The specific synthetic pathways and conditions can significantly affect the biological outcomes of the resulting compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine derivatives. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.0585 | Apoptosis induction |

| Compound B | HeLa | 0.0692 | Cell cycle arrest |

| Target Compound | HCT116 | TBD | TBD |

In a study evaluating related compounds, one derivative exhibited an IC50 value of 0.0312 µM against PLK4, indicating significant inhibitory activity on this key regulatory kinase involved in cell division and cancer progression . The binding mode analysis through molecular docking suggested that modifications to the hydrophobic regions could enhance activity further.

Antimicrobial Activity

Compounds featuring oxadiazole rings have also demonstrated notable antimicrobial properties. In particular, derivatives with substituted phenyl groups have been effective against a range of bacterial strains.

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Variable activity |

The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity by improving solubility and interaction with microbial membranes .

Case Study 1: Anticancer Efficacy

A recent in vitro study evaluated the efficacy of a series of pyrimidine-based compounds against human cancer cell lines. The target compound was tested alongside other derivatives and showed a promising profile in inhibiting cell proliferation in HCT116 cells. The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against common pathogens. The target compound was included in a panel of tested substances, revealing significant antibacterial activity against Escherichia coli. The study indicated that structural modifications could lead to enhanced efficacy against resistant strains.

Research Findings

Research indicates that the biological activity of (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is influenced by its structural components:

- Hydrophobic Interactions: The bromophenyl group enhances hydrophobic interactions, crucial for binding to target proteins.

- Pyrimidine Moiety: Contributes to the overall stability and interaction with nucleic acids.

- Oxadiazole Ring: Known for its role in enhancing bioactivity through various mechanisms including enzyme inhibition.

Q & A

Q. What practices validate compound selectivity in complex biological systems to minimize off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.